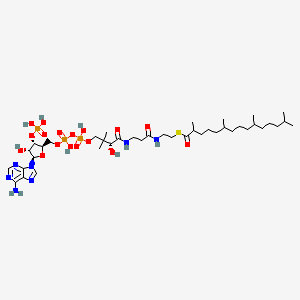

pristanoyl-CoA

Description

Properties

CAS No. |

137895-03-5 |

|---|---|

Molecular Formula |

C40H72N7O17P3S |

Molecular Weight |

1048.0 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethylpentadecanethioate |

InChI |

InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1 |

InChI Key |

XYJPSQPVCBNZHT-TUKYSRJDSA-N |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Peroxisomal Degradation of Pristanoyl-CoA: A Core Metabolic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a pivotal intermediate in the peroxisomal metabolism of branched-chain fatty acids. Its degradation is essential for cellular lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders. This technical guide provides a comprehensive overview of the function of this compound in peroxisomes, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies crucial for its study.

The Origin of this compound: Alpha-Oxidation of Phytanic Acid

This compound is primarily derived from the alpha-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid obtained from dietary sources such as dairy products, meat from ruminants, and certain fish. Due to the methyl group at its β-carbon, phytanic acid cannot be directly metabolized via β-oxidation. Instead, it undergoes a single round of α-oxidation within the peroxisome, a process that removes the carboxyl group and shortens the carbon chain by one atom, yielding pristanic acid.[1] Pristanic acid is then activated to its coenzyme A thioester, this compound, making it a suitable substrate for peroxisomal β-oxidation.[2]

Peroxisomal β-Oxidation of this compound: A Multi-Enzymatic Process

The degradation of this compound occurs through a series of enzymatic reactions within the peroxisome, collectively known as β-oxidation. This pathway involves a specialized set of enzymes distinct from those that metabolize straight-chain fatty acids.

Step 1: Racemization of (2R)-Pristanoyl-CoA

Pristanic acid exists as a mixture of (2R) and (2S) stereoisomers. However, the enzymes of peroxisomal β-oxidation are specific for the (2S)-stereoisomer of acyl-CoAs.[3] Therefore, the initial and crucial step for the degradation of (2R)-pristanoyl-CoA is its conversion to (2S)-pristanoyl-CoA. This epimerization is catalyzed by α-methylacyl-CoA racemase (AMACR) .[4][5][6] AMACR is a key enzyme that enables the entry of (2R)-methyl-branched fatty acids into the β-oxidation pathway.[4][7]

Step 2: Oxidation by Branched-Chain Acyl-CoA Oxidase

The first oxidative step of (2S)-pristanoyl-CoA β-oxidation is catalyzed by a branched-chain acyl-CoA oxidase. In humans, two enzymes, acyl-CoA oxidase 2 (ACOX2) and acyl-CoA oxidase 3 (ACOX3) , are involved in the degradation of branched-chain fatty acids.[5] These flavin-dependent oxidases introduce a double bond between the α- and β-carbons of (2S)-pristanoyl-CoA, forming trans-2,3-dehydrothis compound and producing hydrogen peroxide (H₂O₂) as a byproduct.[8][9]

Step 3 & 4: Hydration and Dehydrogenation by Peroxisomal Multifunctional Enzyme Type 2 (MFP2)

The subsequent hydration and dehydrogenation reactions are carried out by a single polypeptide, peroxisomal multifunctional enzyme type 2 (MFP2) , also known as D-bifunctional protein.[10][11][12] The hydratase activity of MFP2 adds a water molecule across the double bond of trans-2,3-dehydrothis compound to form 3-hydroxythis compound. The dehydrogenase activity of MFP2 then oxidizes the hydroxyl group to a keto group, yielding 3-keto-pristanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[10][13]

Step 5: Thiolytic Cleavage by Sterol Carrier Protein X (SCPX) Thiolase

The final step of the β-oxidation spiral is the thiolytic cleavage of 3-keto-pristanoyl-CoA. This reaction is catalyzed by sterol carrier protein X (SCPX) thiolase .[2][14] SCPX cleaves the carbon-carbon bond between the α- and β-carbons, releasing a molecule of propionyl-CoA (due to the methyl group at the α-position) and a shortened acyl-CoA, 4,8,12-trimethyltridecanoyl-CoA.[6][11]

This shortened acyl-CoA undergoes two more cycles of peroxisomal β-oxidation, each releasing a molecule of acetyl-CoA. The final product, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria via carnitine shuttle for complete oxidation.[11]

Summary of Peroxisomal this compound β-Oxidation Products

| Cycle | Starting Acyl-CoA | Products Released | Resulting Acyl-CoA |

| 1 | This compound (C19) | Propionyl-CoA (C3) | 4,8,12-Trimethyltridecanoyl-CoA (C16) |

| 2 | 4,8,12-Trimethyltridecanoyl-CoA (C16) | Acetyl-CoA (C2) | 2,6,10-Trimethylundecanoyl-CoA (C14) |

| 3 | 2,6,10-Trimethylundecanoyl-CoA (C14) | Acetyl-CoA (C2) | 4,8-Dimethylnonanoyl-CoA (C12) |

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily at the transcriptional level. The genes encoding the enzymes of peroxisomal β-oxidation, including ACOX2, ACOX3, HSD17B4 (encoding MFP2), and SCPX, are regulated by the peroxisome proliferator-activated receptor alpha (PPARα) .[3][4][15] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[2][4][16] Phytanic acid and pristanic acid themselves have been shown to be natural ligands for PPARα.

Experimental Protocols

Isolation of Peroxisomes

A common method for isolating peroxisomes for metabolic studies is differential and density gradient centrifugation.

Materials:

-

Liver tissue or cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Density gradient medium (e.g., Nycodenz or OptiPrep)

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Protocol Outline:

-

Homogenization: Mince the tissue or harvest cells and wash with ice-cold buffer. Homogenize the sample in homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to obtain a pellet enriched in mitochondria and peroxisomes (the light mitochondrial fraction).

-

Density Gradient Centrifugation: Resuspend the light mitochondrial fraction and layer it on top of a pre-formed density gradient. Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

-

Fraction Collection: Carefully collect the fractions. Peroxisomes will band at a higher density than mitochondria.

-

Purity Assessment: Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Peroxisomal β-Oxidation Assay

The overall rate of peroxisomal β-oxidation of this compound can be measured by monitoring the production of its end products.

Materials:

-

Isolated peroxisomes

-

This compound

-

Reaction buffer (containing cofactors such as NAD⁺, CoASH, and FAD)

-

LC-MS/MS system for product analysis

Protocol Outline:

-

Reaction Setup: Incubate a known amount of isolated peroxisomes with this compound in the reaction buffer at 37°C.

-

Reaction Termination: Stop the reaction at different time points by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Product Extraction and Analysis: Extract the acyl-CoAs and analyze the formation of acetyl-CoA, propionyl-CoA, and the chain-shortened acyl-CoA intermediates by LC-MS/MS.

Enzyme-Specific Assays

1. This compound Oxidase (ACOX2/3) Assay:

-

Principle: The activity can be measured by monitoring the production of H₂O₂ in a coupled spectrophotometric or fluorometric assay. The H₂O₂ produced is used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.[10]

-

Protocol Outline:

-

Incubate the enzyme source (e.g., peroxisomal fraction or purified enzyme) with this compound in a reaction buffer containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).

-

Monitor the increase in absorbance or fluorescence over time.

-

2. Peroxisomal Multifunctional Enzyme Type 2 (MFP2) Assay:

-

Hydratase Activity:

-

Principle: Monitor the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA substrate (trans-2,3-dehydrothis compound).

-

Protocol Outline: Incubate the enzyme with the substrate and measure the change in absorbance.

-

-

Dehydrogenase Activity:

-

Principle: Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

-

Protocol Outline: Incubate the enzyme with 3-hydroxythis compound and NAD⁺ and measure the change in absorbance.

-

3. Sterol Carrier Protein X (SCPX) Thiolase Assay:

-

Principle: The thiolytic cleavage of 3-keto-pristanoyl-CoA in the presence of CoASH can be monitored in a coupled assay. The released propionyl-CoA can be used in a subsequent enzymatic reaction that leads to a change in absorbance or fluorescence. A common method involves coupling the reaction to propionyl-CoA carboxylase and then measuring the consumption of a substrate in a linked reaction.

Signaling Pathways and Logical Relationships

Peroxisomal β-Oxidation of this compound

Caption: The enzymatic cascade of this compound β-oxidation in the peroxisome.

Transcriptional Regulation by PPARα

Caption: Transcriptional regulation of this compound metabolism genes by PPARα.

Conclusion

The peroxisomal β-oxidation of this compound is a critical metabolic pathway for the degradation of branched-chain fatty acids. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is essential for researchers in lipid metabolism and for the development of therapeutic strategies for related metabolic disorders. This guide provides a foundational framework for further investigation into this vital cellular process.

References

- 1. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gregorychevillard.com [gregorychevillard.com]

- 4. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Rat Acyl Coenzyme A Oxidase 3, Pristanoyl (ACOX3) ELISA Kit [shop.labclinics.com]

- 13. uniprot.org [uniprot.org]

- 14. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Central Role of Pristanoyl-CoA in Peroxisomal Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a pivotal intermediate in the metabolism of branched-chain fatty acids, primarily derived from the dietary intake of phytanic acid. Found in dairy products, ruminant fats, and certain fish, phytanic acid cannot be directly degraded by the conventional β-oxidation pathway due to the presence of a methyl group at its β-carbon.[1][2] Consequently, it undergoes an initial α-oxidation in the peroxisome to yield pristanic acid, which is then activated to this compound.[1][2] The subsequent catabolism of this compound occurs via a specialized peroxisomal β-oxidation pathway.

Defects in the enzymes responsible for this compound metabolism lead to the accumulation of phytanic and pristanic acids, resulting in severe and often debilitating genetic disorders such as Refsum disease and Zellweger spectrum disorders.[3][4] A thorough understanding of the metabolic fate of this compound is therefore crucial for the diagnosis, monitoring, and development of therapeutic strategies for these conditions. This technical guide provides an in-depth overview of the core metabolic pathways involving this compound, presents key quantitative data, details relevant experimental protocols, and illustrates the associated molecular workflows.

Core Metabolic Pathway: Peroxisomal β-Oxidation of this compound

The degradation of this compound occurs through three cycles of peroxisomal β-oxidation, yielding essential molecules that can be further metabolized in the mitochondria.[5][6] The process is initiated by the conversion of dietary phytanic acid to pristanic acid via α-oxidation. Pristanic acid is then activated to this compound, which enters the peroxisomal β-oxidation spiral.

The key enzymatic steps are as follows:

-

Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. Since the subsequent acyl-CoA oxidase is specific for the (2S)-isomer, (2R)-pristanoyl-CoA must be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[7][8]

-

Oxidation: (2S)-pristanoyl-CoA is oxidized to trans-2,3-dehydrothis compound by a peroxisomal acyl-CoA oxidase (ACOX2 or ACOX3). This reaction produces hydrogen peroxide (H₂O₂).[6][9]

-

Hydration and Dehydrogenation: The multifunctional enzyme 2 (MFP2), also known as HSD17B4, catalyzes the next two steps. It first hydrates trans-2,3-dehydrothis compound to 3-hydroxythis compound and then dehydrogenates it to 3-ketothis compound.[6][10]

-

Thiolytic Cleavage: The final step of the first cycle is the thiolytic cleavage of 3-ketothis compound by sterol carrier protein X (SCPx), yielding 4,8,12-trimethyltridecanoyl-CoA and a molecule of propionyl-CoA.[6][10]

This process is repeated for two more cycles, ultimately producing 4,8-dimethylnonanoyl-CoA, another molecule of propionyl-CoA, and one molecule of acetyl-CoA.[5][9] These shorter-chain acyl-CoAs are then converted to their respective carnitine esters for transport to the mitochondria for complete oxidation.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key human enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Human α-Methylacyl-CoA Racemase (AMACR)

| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) |

| This compound | 172 | 0.1 |

Data sourced from UniProt entry P51659. Note: The specific stereoisomer of this compound was not specified in the source.[5]

Table 2: Substrate Specificity of Human Peroxisomal Acyl-CoA Oxidases

| Enzyme | Substrates |

| ACOX1 | Straight-chain fatty acyl-CoAs |

| ACOX2 | Bile acid intermediates, Branched-chain fatty acyl-CoAs (including this compound) |

| ACOX3 | Branched-chain fatty acyl-CoAs (including this compound) |

Table 3: Function of Human Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4)

| Enzyme | Reactions Catalyzed | Substrates |

| HSD17B4 | Hydration of 2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA; Dehydrogenation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA | Straight-chain and branched-chain fatty acyl-CoAs (including intermediates of this compound β-oxidation), bile acid intermediates |

Information sourced from UniProt entry P51659.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells.

1. Materials:

-

Cell culture plates (6-well)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0

-

Mobile Phase B: Acetonitrile

-

Internal standard: [²H₅]propionyl-CoA or a commercially available labeled acyl-CoA standard

2. Sample Preparation:

-

Culture cells to ~80% confluency in 6-well plates.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold (-80°C) 80% methanol to each well.

-

Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Add the internal standard to the supernatant.

-

Dry the samples under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A.

3. LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the C18 column.

-

Use a gradient elution with Mobile Phases A and B to separate the acyl-CoAs.

-

Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is the neutral loss of the phosphopantetheine group (507 Da).

-

Quantify this compound by comparing the peak area of its transition to the peak area of the internal standard.

Protocol 2: Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol measures the racemization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.

1. Materials:

-

(2R)-Pristanoyl-CoA (substrate)

-

Purified recombinant human AMACR or cell lysate containing AMACR

-

Reaction buffer: 50 mM potassium phosphate, pH 7.5

-

Quenching solution: 1 M HCl

-

Extraction solvent: Hexane

-

Derivatizing agent: e.g., for GC-MS analysis

-

GC-MS system

2. Enzyme Assay:

-

Prepare a reaction mixture containing reaction buffer and a defined concentration of (2R)-pristanoyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source (purified AMACR or cell lysate).

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the this compound and its stereoisomer using hexane.

-

Derivatize the extracted fatty acyl-CoAs for GC-MS analysis.

-

Analyze the derivatized samples by GC-MS to separate and quantify the (2R) and (2S) isomers of this compound. The formation of (2S)-pristanoyl-CoA indicates AMACR activity.

Protocol 3: Metabolic Flux Analysis of Pristanic Acid Oxidation using ¹³C-Labeled Pristanic Acid

This protocol outlines a method to trace the metabolism of pristanic acid in cultured fibroblasts.

1. Materials:

-

Human skin fibroblasts

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[U-¹³C]-Pristanic acid (uniformly labeled with ¹³C)

-

Bovine serum albumin (BSA)

-

PBS, ice-cold

-

Methanol, ice-cold (-80°C)

-

LC-MS/MS system

2. Cell Culture and Labeling:

-

Culture human skin fibroblasts in standard growth medium until they reach ~70% confluency.

-

Prepare the labeling medium by conjugating [U-¹³C]-pristanic acid to BSA.

-

Remove the standard growth medium, wash the cells once with warm PBS, and add the labeling medium.

-

Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled pristanic acid.

3. Metabolite Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench the metabolism by adding 1 mL of ice-cold (-80°C) 80% methanol.

-

Extract the intracellular metabolites as described in Protocol 1, steps 4-7.

4. LC-MS/MS Analysis:

-

Analyze the extracted metabolites by LC-MS/MS to measure the incorporation of ¹³C into the intermediates of this compound β-oxidation (e.g., C14-dicarboxyloyl-CoA, C11-dicarboxyloyl-CoA) and the final products (propionyl-CoA and acetyl-CoA).

-

The mass isotopomer distribution of these metabolites will reveal the flux through the pristanic acid oxidation pathway.

Mandatory Visualizations

Caption: Peroxisomal β-oxidation pathway of this compound.

Caption: Workflow for this compound quantification by LC-MS/MS.

Caption: Workflow for metabolic flux analysis of pristanic acid oxidation.

Conclusion

This compound stands as a critical juncture in the metabolism of branched-chain fatty acids. Its efficient degradation through the peroxisomal β-oxidation pathway is essential for maintaining lipid homeostasis and preventing the accumulation of toxic metabolites. The methodologies and data presented in this technical guide provide a foundational resource for researchers and clinicians working to unravel the complexities of these pathways and to develop effective therapeutic interventions for related metabolic disorders. Further research into the specific kinetics of the human enzymes involved and the application of metabolic flux analysis will undoubtedly deepen our understanding and open new avenues for treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 8. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. uniprot.org [uniprot.org]

The Core Metabolic Pathway: Phytanic Acid α-Oxidation

An In-depth Technical Guide on the Synthesis of Pristanoyl-CoA from Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core metabolic pathway for the synthesis of this compound from phytanic acid, a process known as α-oxidation. This pathway is crucial for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common β-oxidation pathway due to a methyl group on its β-carbon.[1] Deficiencies in this pathway lead to the accumulation of phytanic acid, causing rare but severe neurological disorders such as Refsum disease.[2]

The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs exclusively within the peroxisomes.[3] The pathway sequentially removes a single carbon atom from the carboxyl end of phytanic acid, converting it to pristanic acid, which can then enter the β-oxidation pathway for further catabolism.[1][2]

The key steps are as follows:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[1][4] This activation can occur on the cytosolic side of the peroxisome or within the peroxisomal matrix.[4]

-

Hydroxylation of Phytanoyl-CoA: Within the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA.[1] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , a dioxygenase that requires Fe2+, O2, and 2-oxoglutarate as co-substrates.[3][5]

-

Cleavage of 2-Hydroxyphytanoyl-CoA: The resulting 2-hydroxyphytanoyl-CoA is then cleaved into two molecules: pristanal (B217276) (an aldehyde) and formyl-CoA.[3] This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) , an enzyme dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and Mg2+.[3][6]

-

Oxidation of Pristanal: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[7]

-

Activation of Pristanic Acid: Finally, pristanic acid is activated to this compound, which can then be metabolized through three cycles of β-oxidation within the peroxisome.[8]

Signaling Pathway Diagram

References

- 1. Phytanic acid must be activated to phytanoyl-CoA prior to its alpha-oxidation in rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nepjol.info [nepjol.info]

- 5. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Enzymes of Pristanoyl-CoA Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA, a branched-chain fatty acyl-CoA, is derived from the alpha-oxidation of phytanic acid, a compound abundant in the human diet from dairy products, meat, and fish. Its degradation is essential for normal cellular function, and defects in this pathway are associated with several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the peroxisomal beta-oxidation of this compound. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the metabolic pathway and a diagnostic workflow. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal disorders, and for professionals involved in the development of therapeutics targeting these pathways.

Introduction to this compound Degradation

The degradation of this compound occurs primarily within the peroxisomes through a modified beta-oxidation pathway. Due to the presence of a methyl group at the alpha-carbon, this compound cannot be processed by the classical mitochondrial beta-oxidation machinery. Peroxisomal degradation involves a series of enzymatic reactions that shorten the carbon chain, ultimately producing acetyl-CoA and propionyl-CoA, which can then be further metabolized in the mitochondria.[1]

The core enzymatic steps are catalyzed by a specific set of peroxisomal enzymes, each with distinct substrate specificities. Deficiencies in any of these enzymes can lead to the accumulation of pristanic acid and its precursors, resulting in severe clinical manifestations, including neurological dysfunction.

The Core Enzymes and the Metabolic Pathway

The peroxisomal beta-oxidation of this compound involves four key enzymatic steps following the initial activation of pristanic acid to this compound. The pathway is initiated by the conversion of the (2R)-epimer of this compound to the (2S)-epimer, which is the substrate for the subsequent oxidase.[2]

The degradation proceeds as follows:

-

Isomerization: α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.

-

Oxidation: Branched-chain acyl-CoA oxidase (ACOX2, and potentially ACOX3) oxidizes (2S)-pristanoyl-CoA to 2,3-trans-pristenoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[3][4]

-

Hydration and Dehydrogenation: Peroxisomal multifunctional enzyme type 2 (MFP-2), also known as D-bifunctional protein (DBP), exhibits both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates 2,3-trans-pristenoyl-CoA to 3-hydroxythis compound and then oxidizes it to 3-ketothis compound.[5][6]

-

Thiolysis: Sterol carrier protein X (SCPx), which possesses 3-ketoacyl-CoA thiolase activity, catalyzes the final step, cleaving 3-ketothis compound into propionyl-CoA and a chain-shortened acyl-CoA.[7]

This cycle is repeated, yielding acetyl-CoA in the second and third cycles.

This compound Degradation Pathway Diagram

Quantitative Data on Core Enzymes

Quantitative kinetic data for the enzymes involved in human this compound degradation are crucial for understanding the pathway's efficiency and the impact of enzymatic defects. The available data are summarized below. It is important to note that kinetic parameters can vary depending on the experimental conditions and the specific substrate analogue used.

| Enzyme | Gene | Substrate | Km | Vmax / Specific Activity | Organism/Source |

| AMACR | AMACR | (2R)-Pristanoyl-CoA | 17.2 µM | 0.1 µmol/min/mg | Human (recombinant) |

| ACOX2 | ACOX2 | (2S)-Pristanoyl-CoA | - | - | - |

| MFP-2 (Hydratase) | HSD17B4 | Pristenoyl-CoA | - | - | - |

| MFP-2 (Dehydrogenase) | HSD17B4 | 3-Hydroxythis compound | - | - | - |

| SCPx (Thiolase) | SCP2 | 3-Ketothis compound | - | - | - |

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for diagnosing peroxisomal disorders and for research purposes, including the screening of potential therapeutic agents. Below are detailed protocols for the key enzymes in this compound degradation.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay (Colorimetric)

This assay is based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate, which can be monitored spectrophotometrically.[8]

Materials:

-

Purified recombinant human AMACR or cell/tissue lysate

-

(2R/S)-2-methyl-3-(2,4-dinitrophenoxy)-3-oxopropyl-CoA (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.4.

-

Add the AMACR enzyme source (e.g., 5 µL of purified enzyme or 20-50 µg of cell lysate protein).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate to a final concentration of 100 µM.

-

Immediately monitor the increase in absorbance at 405 nm for 10-20 minutes at 37°C.

-

The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of 2,4-dinitrophenolate.

Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity Assay (Fluorometric)

This is a coupled enzyme assay where the hydrogen peroxide produced by ACOX is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate to a highly fluorescent product.[9][10]

Materials:

-

Purified recombinant human ACOX2/3 or peroxisomal fraction

-

(2S)-Pristanoyl-CoA (substrate)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Fluorometer or microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 0.1 U/mL HRP, and 50 µM Amplex® Red.

-

Add the enzyme source (e.g., purified ACOX or peroxisomal fraction).

-

Pre-incubate the mixture at 37°C for 5 minutes in the dark.

-

Initiate the reaction by adding (2S)-pristanoyl-CoA to a final concentration of 25 µM.

-

Measure the increase in fluorescence at Ex/Em = 544/590 nm for 15-30 minutes at 37°C, protected from light.

-

Generate a standard curve with known concentrations of H₂O₂ to quantify the rate of H₂O₂ production, which is stoichiometric to ACOX activity.

Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) Activity Assay

MFP-2 has two sequential activities that can be measured.

This assay measures the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

-

Purified recombinant human MFP-2 or peroxisomal fraction

-

trans-2,3-Pristenoyl-CoA (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer, pH 8.0.

-

Add the substrate to a final concentration of 50 µM.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 263 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Purified recombinant human MFP-2 or peroxisomal fraction

-

3-Hydroxythis compound (substrate)

-

Tris-HCl buffer (100 mM, pH 9.0)

-

NAD⁺ (1 mM)

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD⁺.

-

Add the enzyme source.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the substrate to a final concentration of 50 µM.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Sterol Carrier Protein X (SCPx) Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA), which results in a decrease in absorbance at 303 nm.[11]

Materials:

-

Purified recombinant human SCPx or peroxisomal fraction

-

3-Ketothis compound (substrate)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Coenzyme A (CoA) (0.1 mM)

-

Magnesium chloride (MgCl₂) (25 mM)

-

UV/Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.0), 25 mM MgCl₂, and 0.1 mM CoA.

-

Add the substrate to a final concentration of 20 µM.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Monitor the decrease in absorbance at 303 nm.

-

Calculate the rate of substrate cleavage based on the change in absorbance.

Experimental Workflow: Diagnosis of Peroxisomal Beta-Oxidation Defects

The diagnosis of single enzyme deficiencies in the this compound degradation pathway typically involves a multi-step process, starting from clinical suspicion and biochemical screening to definitive enzymatic and genetic testing.[2][12]

Diagnostic Workflow for Peroxisomal Disorders

Conclusion

The enzymatic degradation of this compound is a critical metabolic pathway, and its disruption leads to severe human diseases. This guide has provided a detailed overview of the core enzymes involved, presenting the current state of knowledge on their function, kinetics, and methods for their analysis. While significant progress has been made in elucidating this pathway, gaps in our understanding remain, particularly concerning the precise kinetic parameters of the human enzymes with their physiological substrates. Further research in these areas will be invaluable for improving diagnostic strategies and for the development of targeted therapies for patients with peroxisomal beta-oxidation disorders. The protocols and workflows presented herein offer a solid foundation for researchers and clinicians working in this important field.

References

- 1. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and clinical findings and diagnostic flowchart of peroxisomal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity measurements of acyl-CoA oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-enoyl-CoA hydratase 2 from human peroxisomal multifunctional enzyme type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiolase - Proteopedia, life in 3D [proteopedia.org]

- 8. A novel colorimetric assay for α-methylacyl-CoA racemase 1A (AMACR; P504S) utilizing the elimination of 2,4-dinitrophenolate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiolase - Wikipedia [en.wikipedia.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Pristanoyl-CoA and its Link to Refsum Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues.[1][2][3] This accumulation is the result of a deficiency in the alpha-oxidation pathway, a metabolic process essential for the degradation of phytanic acid.[1][4] The resulting neurotoxicity and cellular dysfunction lead to a range of debilitating symptoms, including retinitis pigmentosa, anosmia (loss of smell), peripheral neuropathy, cerebellar ataxia, and ichthyosis.[2][5] This technical guide provides a comprehensive overview of the biochemical link between pristanoyl-CoA and Refsum disease, detailing the metabolic pathways, enzymatic defects, and current methodologies for research and diagnosis.

The Alpha-Oxidation Pathway of Phytanic Acid

Phytanic acid, derived from dietary sources such as dairy products, ruminant fats, and certain fish, cannot be metabolized by the typical beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes alpha-oxidation, a process that removes a single carbon from the carboxyl end, to form pristanic acid, which can then enter the beta-oxidation pathway.[4] This entire process is believed to occur within the peroxisomes.[1][4]

The key enzymatic steps in the alpha-oxidation of phytanic acid are:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by phytanoyl-CoA synthetase.[6]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PhyH) to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the primary site of the enzymatic defect in most cases of Refsum disease.[3][4]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[7]

-

Oxidation to Pristanic Acid: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[4]

-

Activation to this compound: Pristanic acid is subsequently activated to This compound , which can then be degraded via peroxisomal beta-oxidation.[8]

Signaling Pathway: Alpha-Oxidation of Phytanic Acid

Caption: The alpha-oxidation pathway of phytanic acid leading to the formation of this compound.

The Role of this compound in Refsum Disease

In Refsum disease, the genetic defect most commonly lies in the PHYH gene, which codes for phytanoyl-CoA hydroxylase.[9][10] Less frequently, mutations in the PEX7 gene, responsible for the import of PhyH into the peroxisome, can also cause the disease.[9][11][12] This enzymatic deficiency leads to a blockage in the alpha-oxidation pathway, resulting in the massive accumulation of phytanic acid in the blood and tissues.[9] While this compound is a downstream product that is not directly accumulated, its formation is significantly reduced due to the upstream blockage. The measurement of both phytanic acid and pristanic acid is therefore crucial for the diagnosis of Refsum disease.

Peroxisomal Beta-Oxidation of this compound

Once formed, this compound undergoes beta-oxidation within the peroxisome. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[7][13] The key enzymes in this pathway are:

-

α-Methylacyl-CoA Racemase (AMACR): Converts (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, the substrate for the next enzyme.[4][14]

-

Acyl-CoA Oxidase 3 (ACOX3) or Branched-Chain Acyl-CoA Oxidase: Catalyzes the first step of beta-oxidation.[10][15][16]

-

Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) (also known as D-bifunctional protein): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][17]

-

Peroxisomal Thiolase (SCPx): Catalyzes the final step, cleaving the beta-ketoacyl-CoA to release acetyl-CoA or propionyl-CoA.[8][18]

Signaling Pathway: Peroxisomal Beta-Oxidation of this compound

Caption: The peroxisomal beta-oxidation pathway for this compound.

Quantitative Data in Refsum Disease

The hallmark of Refsum disease is a significant elevation of phytanic acid in the plasma.[17]

| Analyte | Condition | Concentration Range |

| Phytanic Acid | Refsum Disease | >200 µmol/L [5] |

| 10-50 mg/dL (or higher) | ||

| Normal | <16 µmol/L [2] | |

| ≤ 0.2 mg/dL | ||

| Pristanic Acid | Refsum Disease | Low [2][17] |

| Normal | 0.0 - 1.5 µmol/L [19] |

Experimental Protocols

Quantification of Phytanic and Pristanic Acid by GC-MS

This method is the gold standard for the diagnosis of Refsum disease.[4][14]

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).[14]

-

Perform alkaline hydrolysis to release fatty acids from lipids.

-

Acidify the sample and extract the fatty acids with an organic solvent (e.g., hexane).

b. Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Convert the fatty acids to their more volatile methyl esters (FAMEs) by adding a derivatizing agent such as boron trifluoride-methanol and heating.[14]

c. GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a capillary column.

-

The separated compounds are detected by a mass spectrometer.

-

Quantify the phytanic and pristanic acid methyl esters by comparing their peak areas to that of the internal standard.[14]

Experimental Workflow: GC-MS Analysis of Phytanic Acid

Caption: Workflow for the quantification of phytanic acid by GC-MS.

Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay in Fibroblasts

This assay directly measures the activity of the deficient enzyme in Refsum disease.[17][20]

a. Cell Culture and Homogenization:

-

Culture human skin fibroblasts to confluency.[20]

-

Harvest the cells and resuspend them in a homogenization buffer.

-

Homogenize the cells on ice using a Dounce homogenizer.[17]

-

Centrifuge to remove nuclei and cell debris, and collect the supernatant.[17]

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell homogenate, [1-¹⁴C]phytanoyl-CoA, and the necessary cofactors (Fe²⁺, 2-oxoglutarate, ascorbate).[17]

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding an acid solution.[17]

c. Product Quantification:

-

Separate the product, [1-¹⁴C]2-hydroxyphytanoyl-CoA, from the substrate using reverse-phase HPLC.

-

Quantify the radioactivity of the product peak using a scintillation counter.[17]

-

Calculate the enzyme activity as nmol of product formed per hour per mg of protein.[17]

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This assay measures the activity of the second enzyme in the alpha-oxidation pathway.[7]

a. Enzyme Source:

-

Use a purified recombinant HACL1 enzyme or a cell/tissue homogenate.

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine (B1217682) pyrophosphate (TPP).[7]

-

Incubate the reaction at 37°C.

c. Product Detection:

-

The products are pristanal and formyl-CoA.

-

Formyl-CoA is unstable and spontaneously hydrolyzes to formate.

-

Quantify the formation of pristanal using a suitable method, such as derivatization followed by HPLC or GC-MS.

Isolation of Peroxisomes

This protocol allows for the enrichment of peroxisomes from tissues or cultured cells for further biochemical studies.[6][8][21]

a. Homogenization:

-

Mince fresh tissue or harvest cultured cells and resuspend in an ice-cold homogenization buffer.[6][8]

b. Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.[6][8]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet a fraction enriched in mitochondria and peroxisomes.[6]

c. Density Gradient Centrifugation:

-

Resuspend the pellet from the previous step and layer it onto a density gradient (e.g., OptiPrep or Nycodenz).

-

Centrifuge at high speed (e.g., 100,000 x g).

-

Peroxisomes will band at a specific density, allowing for their separation from mitochondria and other organelles.[21]

-

Collect the peroxisome-enriched fraction.

Conclusion

The intricate link between this compound and Refsum disease highlights the critical role of peroxisomal alpha-oxidation in lipid metabolism. A thorough understanding of this pathway and the associated enzymatic defects is paramount for the accurate diagnosis and the development of novel therapeutic strategies for this debilitating neurological disorder. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of Refsum disease and improve patient outcomes.

References

- 1. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMACR gene: MedlinePlus Genetics [medlineplus.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Reactome | Beta-oxidation of this compound [reactome.org]

- 8. Identification of the newly discovered 58 kDa peroxisomal thiolase SCPx as the main thiolase involved in both pristanic acid and trihydroxycholestanoic acid oxidation: implications for peroxisomal beta-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ACOX3 - Wikipedia [en.wikipedia.org]

- 16. Peroxisomal branched chain fatty acid beta-oxidation pathway is upregulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HSD17B4 - Wikipedia [en.wikipedia.org]

- 18. Thiolase - Wikipedia [en.wikipedia.org]

- 19. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human Metabolome Database: Showing Protein Peroxisomal multifunctional enzyme type 2 (HMDBP00476) [hmdb.ca]

- 21. benchchem.com [benchchem.com]

The Cellular Landscape of Pristanoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cellular localization of pristanoyl-CoA metabolism. This compound, a branched-chain fatty acyl-CoA, is a key intermediate in the degradation of phytanic acid, a dietary component that accumulates in several inherited metabolic disorders. Understanding the precise subcellular location of each metabolic step is critical for elucidating disease mechanisms and developing targeted therapeutic strategies.

Core Metabolic Pathway: A Dual-Organelle Process

The metabolism of pristanic acid into its CoA ester and its subsequent degradation is a cooperative process, primarily shared between peroxisomes and mitochondria. The journey begins with the α-oxidation of phytanic acid, which also occurs in peroxisomes, to yield pristanic acid. Pristanic acid is then activated to this compound, which undergoes several cycles of β-oxidation within the peroxisome. The resulting chain-shortened acyl-CoAs, along with acetyl-CoA and propionyl-CoA, are then transported to mitochondria for their complete oxidation to CO₂ and water.[1][2]

Subcellular Localization of Key Enzymes

The efficient catabolism of pristanic acid relies on the coordinated action of enzymes located in multiple subcellular compartments, including peroxisomes, mitochondria, and the endoplasmic reticulum (microsomes).

Activation of Pristanic Acid: this compound Synthetase

The crucial first step, the activation of pristanic acid to this compound, is not confined to a single organelle. Studies in rat liver have demonstrated that this compound synthetase activity is present in peroxisomes, mitochondria, and microsomes.[1][3] This activity is attributed to long-chain acyl-CoA synthetases (ACSL), which are capable of activating a range of fatty acids, including pristanic acid.[1] Within the peroxisome, the very-long-chain acyl-CoA synthetase ACSVL1 (also known as FATP2) is oriented towards the peroxisomal matrix and is responsible for activating both imported pristanic acid and pristanic acid generated locally from phytanic acid α-oxidation.[3][4]

Peroxisomal β-Oxidation Cascade

Once formed within the peroxisome, this compound is degraded by a specific set of β-oxidation enzymes distinct from those that handle straight-chain fatty acids.[5][6]

-

This compound Oxidase (ACOX): This is the first and rate-limiting enzyme of the this compound β-oxidation pathway.

-

Multifunctional Protein 2 (MFP-2): This enzyme provides the subsequent 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[5][6]

-

Sterol Carrier Protein X (SCPx): This protein contains the 3-ketoacyl-CoA thiolase activity required to cleave the 2-methyl-branched acyl-CoA, releasing propionyl-CoA and a chain-shortened acyl-CoA.[4]

Mitochondrial Final Oxidation

Peroxisomal β-oxidation is an incomplete process. The end products—4,8-dimethylnonanoyl-CoA, propionyl-CoA, and acetyl-CoA—must be transported to mitochondria for complete oxidation.[1][2] This transfer is predominantly mediated by the carnitine shuttle system, involving the peroxisomal enzymes carnitine O-octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs into their corresponding acylcarnitine esters for transport.[7]

Quantitative Data on Enzyme Distribution

Subcellular fractionation studies have been instrumental in quantifying the contribution of different organelles to this compound metabolism. The data underscores the central role of peroxisomes while highlighting the supportive functions of other compartments.

| Enzyme / Process | Peroxisomes | Mitochondria | Microsomes (ER) | Cytosol | Reference(s) |

| This compound Synthetase Activity | Present | Present | Present | - | [1][3] |

| Palmitoyl-CoA Synthetase (% of total) | ~7% | Present | Present | - | [8] |

| Phytanoyl-CoA/Pristanoyl-CoA Thioesterase Activity (nmol/min/mg) | 60 - 70 | 3 - 11 | 3 - 11 | 3 - 11 | [9] |

| This compound β-Oxidation | Primary Site | - | - | - | [2][6] |

| Final Oxidation of β-Oxidation Products | - | Primary Site | - | - | [1][10] |

Regulatory and Signaling Pathways

The metabolism of this compound is tightly regulated. Pathological accumulation of its precursors, phytanic and pristanic acid, can trigger aberrant signaling cascades, leading to cellular dysfunction.

PPARα-Mediated Transcriptional Regulation

The expression of key enzymes in the peroxisomal β-oxidation pathway is under the transcriptional control of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] When activated by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[13] This includes the genes encoding for acyl-CoA oxidase, MFP-2, and thiolase.[5][13]

GPR40-Mediated Calcium Signaling

Elevated levels of pristanic and phytanic acids, as seen in peroxisomal disorders, can act as signaling molecules. These fatty acids are capable of activating the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14] Activation of GPR40 triggers a signaling cascade via the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[15][16] This deregulation of intracellular calcium can contribute to the cellular toxicity observed in diseases like Refsum disease.

Appendix: Experimental Protocols

Detailed methodologies are essential for the accurate study of subcellular metabolic processes. The following sections provide protocols for key experiments used to determine the cellular localization of this compound metabolism.

A.1. Subcellular Fractionation of Rat Liver by Differential and Density Gradient Centrifugation

This protocol allows for the enrichment of peroxisomal, mitochondrial, and microsomal fractions from rat liver tissue.[2][17][18]

Methodology:

-

Homogenization: Euthanize a rat according to approved institutional guidelines. Perfuse the liver with ice-cold phosphate-buffered saline (PBS), then excise and weigh it. Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant (S1) and centrifuge at 3,000 x g for 10 minutes at 4°C. The resulting pellet (P2) is enriched in heavy mitochondria.

-

Transfer the supernatant (S2) to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C. The pellet (P3) is the light mitochondrial/crude peroxisomal fraction. The supernatant (S3) contains cytosol and microsomes.

-

To separate microsomes, centrifuge S3 at 100,000 x g for 60 minutes at 4°C. The pellet (P4) is the microsomal fraction, and the supernatant (S4) is the cytosolic fraction.

-

-

Density Gradient Centrifugation:

-

Gently resuspend the P3 pellet in a small volume of homogenization buffer.

-

Layer the resuspended P3 fraction onto a pre-formed continuous or step-wise density gradient (e.g., 15-50% OptiPrep™ or Nycodenz).

-

Centrifuge at approximately 100,000 x g for 2-3 hours at 4°C in a swinging-bucket rotor.

-

Peroxisomes will band at a higher density than mitochondria and lysosomes. Carefully collect the distinct bands.

-

-

Analysis: Determine the protein concentration of each fraction. Confirm the identity and purity of the fractions by Western blot analysis using specific organelle marker proteins (e.g., Catalase or PMP70 for peroxisomes, TOM20 or Cytochrome C Oxidase for mitochondria, Calnexin for ER/microsomes).

A.2. Western Blot Analysis of Subcellular Fractions

This protocol is used to detect and semi-quantify specific proteins (e.g., ACSVL1, ACOX, TOM20) within the isolated subcellular fractions.[19][20]

Methodology:

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each subcellular fraction with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

-

Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

A.3. Immunofluorescence Staining for Co-localization Studies

This protocol is used to visualize the subcellular localization of proteins within intact cells, for example, to confirm if a protein of interest co-localizes with peroxisomal or mitochondrial markers.[21][22]

Methodology:

-

Cell Culture: Grow adherent cells (e.g., HepG2 human liver cells) on sterile glass coverslips in a petri dish until they reach 60-70% confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Wash again with PBS. Block non-specific binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA and 5% normal donkey serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies diluted in blocking buffer (e.g., a rabbit anti-PEX14 for peroxisomes and a mouse anti-TOM20 for mitochondria) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation: Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. After a final wash, mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a confocal or fluorescence microscope. Co-localization of signals from different fluorophores can be analyzed using appropriate imaging software.

References

- 1. Characteristics and subcellular localization of this compound synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]

- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl-CoA synthetase in rat liver peroxisomes. Computer-assisted analysis of cell fractionation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 15. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. researchgate.net [researchgate.net]

- 22. ICC/IF Protocol | Antibodies.com [antibodies.com]

An In-depth Technical Guide to the Discovery and History of Pristanoyl-CoA Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA is a critical intermediate in the metabolism of branched-chain fatty acids, particularly phytanic acid, a substance derived from dietary sources. The elucidation of its metabolic pathway has been intrinsically linked to the understanding of the rare genetic disorder, Refsum disease. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the metabolic pathways, key enzymatic players, and their regulation. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes to serve as a valuable resource for researchers in the fields of metabolic disorders, peroxisome biology, and drug development.

Introduction: The Serendipitous Discovery through Refsum Disease

The story of this compound is inseparable from the clinical observations of a debilitating neurological disorder. In 1946, the Norwegian physician Sigvald Refsum described a rare hereditary condition characterized by retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid, which he termed "heredopathia atactica polyneuritiformis". This condition would later become known as Refsum disease.[1]

A pivotal breakthrough came in 1963 when Klenk and Kahlke identified the accumulating substance in the tissues and plasma of Refsum disease patients as phytanic acid (3,7,11,15-tetramethylhexadecanoic acid).[2] This discovery transformed Refsum disease from a neurological curiosity into a defined inborn error of lipid metabolism. The presence of a methyl group on the β-carbon of phytanic acid sterically hinders its degradation through the conventional β-oxidation pathway, leading researchers to hypothesize the existence of an alternative metabolic route.

Subsequent research in the 1960s by Steinberg and colleagues elucidated this alternative pathway, which they named α-oxidation . This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The product of the first cycle of phytanic acid α-oxidation is pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which, after activation to its coenzyme A thioester, This compound , can then enter the β-oxidation pathway.[2][3]

The Central Role of the Peroxisome

Initially, mitochondria were considered the primary site of α-oxidation. However, studies in the late 1980s on fibroblasts from patients with Zellweger syndrome, a peroxisome biogenesis disorder, revealed an inability to oxidize phytanic acid, strongly implicating the peroxisome as the essential organelle for this metabolic process.[1] It is now firmly established that the entire pathway of phytanic acid α-oxidation and the subsequent β-oxidation of this compound are primarily localized within the peroxisome.[1][2]

The Metabolic Pathway of this compound Formation and Degradation

The metabolism of phytanic acid to this compound and its subsequent degradation is a multi-step enzymatic process occurring within the peroxisomes.

α-Oxidation of Phytanic Acid to Pristanic Acid

-

Activation: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase. This activation can occur in the endoplasmic reticulum, mitochondria, and on the peroxisomal membrane.[4]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA. A deficiency in this enzyme is the primary cause of classic Refsum disease.[2]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal and formyl-CoA.

-

Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

-

Activation to this compound: Pristanic acid is then activated to This compound by a peroxisomal acyl-CoA synthetase.[5]

β-Oxidation of this compound

This compound, now amenable to β-oxidation, undergoes three cycles of this process within the peroxisome.[6] This pathway involves a distinct set of enzymes compared to mitochondrial β-oxidation.

-

Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. Only the (2S)-pristanoyl-CoA isomer is a substrate for the first enzyme of peroxisomal β-oxidation. The (2R)-isomer is converted to the (2S)-isomer by α-methylacyl-CoA racemase (AMACR) .[7]

-

Oxidation: (2S)-pristanoyl-CoA is oxidized by the peroxisomal branched-chain acyl-CoA oxidase, ACOX2 (or ACOX3, also known as this compound oxidase) , to produce 2,3-trans-enoyl-pristanoyl-CoA.[6]

-

Hydration and Dehydrogenation: The multifunctional enzyme 2 (MFP-2 , also known as D-bifunctional protein) catalyzes the subsequent hydration and dehydrogenation steps.[6]

-

Thiolytic Cleavage: The final step is the thiolytic cleavage by sterol carrier protein X (SCPx) , which releases propionyl-CoA and a shortened acyl-CoA.[6]

After three cycles of peroxisomal β-oxidation, the resulting products are 4,8-dimethylnonanoyl-CoA, two molecules of propionyl-CoA, and one molecule of acetyl-CoA.[8] The 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for complete oxidation.[6]

Quantitative Data

A critical aspect of understanding the significance of this compound in health and disease lies in the quantitative analysis of its concentration and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Health and Disease

| Analyte | Condition | Concentration (µmol/L) | Reference |

| Phytanic Acid | Healthy Controls | < 15 | [9] |

| Refsum Disease | > 200 (can exceed 5,600) | [4] | |

| Ataxia with elevated pristanic acid | 60 | [9] | |

| Pristanic Acid | Healthy Controls | < 2 | [9] |

| Refsum Disease | Low | [10] | |

| Ataxia with elevated pristanic acid | 50 | [9] |

Note: Data is compiled from various sources and represents a general range. Actual values may vary between individuals and laboratories.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | Data not available | Data not available | Human/Rat | |

| This compound Oxidase (ACOX3) | This compound | Data not available | Data not available | Human/Rat | |

| α-Methylacyl-CoA Racemase (AMACR) | (2R)-Pristanoyl-CoA | Data not available | Data not available | Human/Rat |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound metabolism.

Subcellular Fractionation for Peroxisome and Mitochondria Isolation

Principle: This method separates cellular organelles based on their size and density using differential centrifugation followed by a density gradient.

Materials:

-

Tissue sample (e.g., rat liver) or cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

-

Differential centrifugation buffer

-

Nycodenz or Percoll gradient solutions

-

Dounce homogenizer or sonicator

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Homogenization: Mince the tissue or collect cultured cells and homogenize in ice-cold homogenization buffer using a Dounce homogenizer. For cultured cells, a needle and syringe can be used for lysis.[11][12]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 min) to pellet nuclei and unbroken cells.[11]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude mitochondrial fraction (which also contains peroxisomes).[11]

-

The resulting supernatant is the cytosolic fraction.

-

-

Density Gradient Centrifugation:

-

Resuspend the crude mitochondrial pellet in a suitable buffer.

-

Layer the resuspended pellet onto a pre-formed Nycodenz or Percoll gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).[13]

-

Collect the fractions corresponding to mitochondria and peroxisomes based on their known densities.

-

This compound Synthetase Activity Assay

Principle: The activity of this compound synthetase is determined by measuring the conversion of radiolabeled pristanic acid to this compound.

Materials:

-

Isolated peroxisomal or mitochondrial fraction

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM ATP, 10 mM MgCl₂)

-

[14C]-Pristanic acid

-

Coenzyme A (CoA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, the organelle fraction, and [14C]-pristanic acid.

-

Initiate Reaction: Start the reaction by adding CoA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/sulfuric acid).

-

Extraction and Quantification: Extract the radiolabeled this compound and quantify the radioactivity using a scintillation counter. The amount of radioactivity incorporated into the CoA ester is proportional to the enzyme activity.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately regulated, primarily through the transcriptional control of the enzymes involved.

Transcriptional Regulation by PPARα

The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism.[14] Both phytanic acid and pristanic acid are natural ligands for PPARα.[15] Upon activation by these ligands, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding leads to the increased expression of genes encoding enzymes involved in both α- and β-oxidation, including PHYH and ACOX (acyl-CoA oxidases).[14][16] This creates a positive feedback loop where the substrates of the pathway induce the expression of the enzymes required for their own degradation.

Experimental Workflow for Studying this compound Metabolism

A typical experimental workflow to investigate the metabolism of this compound and its role in disease involves a multi-pronged approach, starting from clinical observations and progressing to detailed molecular and biochemical analyses.

Conclusion and Future Directions

The journey of this compound research, from its roots in a rare neurological disorder to the detailed molecular understanding of its metabolism, is a testament to the power of clinical observation driving fundamental biochemical discovery. The elucidation of the α- and β-oxidation pathways of branched-chain fatty acids has not only provided a basis for the diagnosis and management of Refsum disease but has also broadened our understanding of peroxisomal function and lipid metabolism in general.

Despite significant progress, several areas warrant further investigation. A notable gap exists in the availability of detailed kinetic data for the key enzymes involved in this compound metabolism. A deeper understanding of the regulatory networks governing this pathway beyond PPARα is also needed. Furthermore, exploring the potential of therapeutic interventions, such as the development of small molecules to enhance the activity of deficient enzymes or bypass metabolic blocks, holds promise for patients with Refsum disease and other related peroxisomal disorders. This in-depth guide serves as a foundation for future research aimed at unraveling the remaining mysteries of this compound metabolism and translating this knowledge into novel therapeutic strategies.

References

- 1. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]